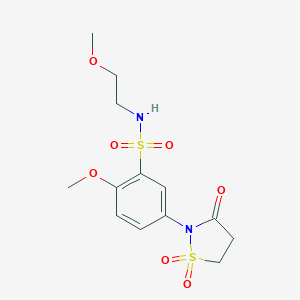![molecular formula C13H19FN2 B241077 [3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
[3-(4-Fluorophenyl)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Fluorophenyl)propyl]piperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic stimulant drug that belongs to the piperazine class. It is a derivative of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD). 4F-MPH has gained popularity among researchers due to its potential as a research chemical.
Mechanism Of Action
The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in increased alertness, focus, and motivation.
Biochemical And Physiological Effects
4F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. However, prolonged use of 4F-MPH can lead to tolerance, dependence, and addiction.
Advantages And Limitations For Lab Experiments
One advantage of using 4F-MPH in lab experiments is its potential as a research chemical for investigating the effects of dopamine and norepinephrine on cognitive function. However, its limitations include the potential for abuse and addiction, as well as the lack of long-term safety data.
Future Directions
Future research on 4F-MPH could investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It could also investigate its effects on mood and motivation, as well as its potential as a cognitive enhancer. Additionally, research could focus on developing safer and more effective derivatives of 4F-MPH for use in scientific research.
Synthesis Methods
The synthesis of 4F-MPH involves the reaction of piperazine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained by purification through recrystallization.
Scientific Research Applications
4F-MPH has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its potential as a cognitive enhancer and for its effects on mood and motivation.
properties
Product Name |
[3-(4-Fluorophenyl)propyl]piperazine |
|---|---|
Molecular Formula |
C13H19FN2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 |
InChI Key |
NHJVBUCDXYSHFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)


![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)